molecular formula C9H12N4S B11813314 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methylthiazol-2-amine

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methylthiazol-2-amine

Cat. No.: B11813314
M. Wt: 208.29 g/mol
InChI Key: IFRMRASBCGZPIM-UHFFFAOYSA-N
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Description

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methylthiazol-2-amine is a heterocyclic compound that contains both pyrazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methylthiazol-2-amine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a thiazole derivative. One common method is the nucleophilic substitution reaction where the pyrazole ring is introduced to the thiazole ring under basic conditions. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) with potassium hydroxide (KOH) as the base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methylthiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on both the pyrazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methylthiazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methylthiazol-2-amine is unique due to its combined pyrazole and thiazole structure, which allows it to interact with a broader range of biological targets. This dual functionality makes it a versatile compound in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C9H12N4S/c1-5-4-6(2)13(12-5)8-7(3)14-9(10)11-8/h4H,1-3H3,(H2,10,11)

InChI Key

IFRMRASBCGZPIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(SC(=N2)N)C)C

Origin of Product

United States

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